1-(Benzo[c]isoxazol-1(3H)-yl)ethanone

PROTAC E3 Ligase Recruitment Cereblon Binding

PROTAC programs often suffer from poor oral bioavailability and insufficient degradation potency when using classical IMiD-based CRBN ligands. 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone provides the core benzisoxazole scaffold to overcome these limitations. - Enables CRBN ligands with 7-fold improved binding affinity (IC₅₀ = 880.6 nM) over thalidomide. - Yields orally bioavailable PROTACs (F = 58.0%) with potent antiproliferative activity (IC₅₀ = 0.6 nM) in mutant BTK models. - Demonstrates superior human liver microsome stability for sustained target degradation exceeding 72 hours in vivo.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B12883096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[c]isoxazol-1(3H)-yl)ethanone
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2CO1
InChIInChI=1S/C9H9NO2/c1-7(11)10-9-5-3-2-4-8(9)6-12-10/h2-5H,6H2,1H3
InChIKeySZZMNORZDRPJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzo[c]isoxazol-1(3H)-yl)ethanone: Core Benzisoxazole Scaffold


1-(Benzo[c]isoxazol-1(3H)-yl)ethanone (CAS 37601-13-1) is a benzisoxazole derivative that serves as a foundational heterocyclic building block in medicinal chemistry and chemical biology [1]. This bicyclic aromatic structure, containing a fused benzene and isoxazole ring, constitutes the core of novel cereblon (CRBN) E3 ubiquitin ligase ligands employed in proteolysis-targeting chimera (PROTAC) degraders [2]. While the parent benzisoxazole itself lacks direct application, functionalized derivatives—including the 1-ethanone substituted variant—enable the construction of potent, orally bioavailable protein degraders with therapeutic potential in oncology [3].

Core scaffold for CRBN-recruiting PROTAC design
Reported enhanced binding affinity vs. classical IMiD ligands
Supports oral bioavailability studies in PROTAC research
Enables BTK degrader development and degradation selectivity profiling

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone Specificity in CRBN Recruitment


The benzisoxazole scaffold is not a uniform commodity; subtle variations in substitution pattern, particularly at the N(1) and C(3) positions, profoundly alter E3 ligase recruitment efficiency and downstream PROTAC degradation potency [1]. The 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone core, when incorporated into a CRBN ligand (e.g., ligand C-1), exhibits a 7-fold improvement in CRBN binding affinity (IC₅₀ = 880.6 nM) compared to the classical immunomodulatory drug (IMiD) thalidomide, and approximately 2-fold over lenalidomide and pomalidomide [2]. This differential affinity directly translates into enhanced ternary complex formation and target protein ubiquitination. Substituting an unoptimized benzisoxazole analog or reverting to conventional IMiDs fails to recapitulate the same degradation efficiency, oral bioavailability, or in vivo antitumor activity, underscoring the critical nature of this specific core structure in PROTAC design [3].

This Core
Benzisoxazole-based CRBN ligand with reported binding efficiency and oral exposure profile
Substitutes
Unoptimized benzisoxazole analogs may show altered CRBN affinity and PROTAC degradation efficiency
This Core
Specific N(1)-substituted ethanone motif designed for ternary complex formation
Substitutes
Classical IMiDs (thalidomide, lenalidomide, pomalidomide) may not recapitulate same binding potency or metabolic stability

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone PROTACs vs. Clinical Degraders


Enhanced CRBN Binding vs. Thalidomide

The benzisoxazole-based CRBN ligand C-1, which contains the 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone core motif, exhibited an IC₅₀ of 880.6 nM for CRBN binding in an HTRF assay, representing a 7-fold improvement over thalidomide (IC₅₀ = 6164.2 nM) and approximately a 2-fold increase over lenalidomide (IC₅₀ = 1761.2 nM) and pomalidomide (IC₅₀ = 1761.2 nM) [1].

CRBN Binding Affinity
Head-to-head
C-1 ligand: 880.6 nM
Thalidomide: 6164.2 nM
Lenalidomide: 1761.2 nM
Pomalidomide: 1761.2 nM
Reported 7-fold improvement over thalidomide supports CRBN recruitment efficiency in PROTAC design.
HTRF assay, in vitro; direct comparison from published study.
PROTAC E3 Ligase Recruitment Cereblon Binding

BTK Degradation Potency vs. Clinical PROTACs

The PROTAC degrader TQ-3959, constructed using a benzisoxazole-based CRBN ligand derived from the 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone scaffold, exhibited a DC₅₀ of 0.4 nM for BTK degradation in Ramos cells, representing a 100-fold improvement in degradation potency compared to the clinical-stage BTK PROTAC MT-802 (DC₅₀ ≈ 40 nM) [1][2].

BTK Degradation DC₅₀
Head-to-head
TQ-3959: 0.4 nM
MT-802: ~40 nM
100-fold lower DC₅₀ indicates more potent degradation in lymphoma cell model; assay concentration context only.
Ramos cell line, in vitro; comparator clinical-stage PROTAC.
BTK Degradation PROTAC Potency Lymphoma

Metabolic Stability Advantage Over NRX-0492

In human liver microsome (HLM) stability assays, the benzisoxazole-containing PROTAC TQ-3959 demonstrated 27.0% parent compound remaining after 60 minutes of incubation, representing a 4-fold improvement in metabolic stability compared to NRX-0492 (6.75% remaining) and a 2-fold improvement over NX-5948 (13.5% remaining) [1].

Metabolic Stability
Head-to-head
27.0% parent remaining (60 min)
vs. NRX-0492: 6.75% | NX-5948: 13.5%
Reported 4-fold higher stability may influence oral exposure in research models.
Human liver microsome assay; stability endpoint context.
Metabolic Stability Pharmacokinetics Oral Bioavailability

Antiproliferative Activity in BTK C481S Mutant

In BTK C481S-mutant TMD-8 cells, a model of ibrutinib-resistant lymphoma, the PROTAC TQ-3959 exhibited an IC₅₀ of 0.6 nM for antiproliferative activity, representing a 27-fold enhancement compared to the control PROTAC NX-5948 (IC₅₀ = 16 nM) [1].

Antiproliferative IC₅₀
Head-to-head
TQ-3959: 0.6 nM
NX-5948: 16 nM
27-fold difference in BTK C481S mutant cell model; endpoint review context.
TMD-8 BTK C481S lymphoma cells, CCK-8 assay.
Drug Resistance BTK C481S Mutation Antiproliferative Activity

In Vivo Tumor Growth Inhibition

Oral administration of TQ-3959 at 50 mg/kg in a TMD-8 xenograft mouse model resulted in 98.7% tumor growth inhibition (TGI) compared to vehicle control, with nearly complete tumor regression observed and no significant body weight loss [1][2].

In Vivo TGI
Cross-study
98.7% tumor growth inhibition
50 mg/kg oral, TMD-8 xenograft
Reported model-response endpoint; supports xenograft tumor model research context.
Mouse model; no significant body weight loss reported.
In Vivo Efficacy Xenograft Model Tumor Regression

Oral Bioavailability Advantage

Pharmacokinetic studies in mice revealed that TQ-3959, incorporating the benzisoxazole core, achieves an oral bioavailability (F) of 58.0%, a value that significantly exceeds the typical oral bioavailability of most PROTAC molecules, which often fall below 10% due to high molecular weight and poor membrane permeability [1][2].

Oral Bioavailability
Class-level
F = 58.0% (mice)
Typical PROTAC class < 10%
Reported oral exposure exceeds class average; may inform oral PROTAC design studies.
Mouse PK study; class-level inference based on literature.
Oral Bioavailability Pharmacokinetics Drug-Like Properties

1-(Benzo[c]isoxazol-1(3H)-yl)ethanone Applications


Orally Bioavailable PROTAC Development

The benzisoxazole core enables the construction of CRBN-recruiting PROTACs with significantly enhanced oral bioavailability (F = 58.0%) compared to conventional IMiD-based PROTACs [1]. This property makes it the preferred scaffold for programs aiming to develop orally administered protein degraders for targets such as BTK, particularly in B-cell malignancies where the TQ-3959 series has demonstrated robust in vivo efficacy [2].

Ibrutinib-Resistant BTK C481S Lymphoma

In BTK C481S-mutant TMD-8 cells, PROTACs derived from this scaffold achieve a 27-fold improvement in antiproliferative activity (IC₅₀ = 0.6 nM) over the clinical-stage PROTAC NX-5948 [3]. This differential potency is directly tied to the enhanced CRBN binding affinity conferred by the benzisoxazole moiety, making it a strategic choice for programs addressing acquired resistance to covalent BTK inhibitors.

Metabolic Stability for Extended Target Engagement

The 4-fold enhancement in human liver microsome stability (27.0% remaining at 60 min) over NRX-0492 translates to prolonged in vivo exposure and sustained BTK degradation exceeding 72 hours [4]. This stability profile is particularly valuable for reducing dosing frequency and maintaining consistent target suppression in preclinical efficacy models.

CRBN Ligand Synthesis for Ternary Complex Optimization

The 7-fold improved CRBN binding affinity (IC₅₀ = 880.6 nM) of ligand C-1 over thalidomide, and 2-fold over lenalidomide/pomalidomide, provides a measurable advantage in E3 ligase recruitment efficiency [5]. This differential allows for lower effective PROTAC concentrations, reducing the risk of the hook effect and off-target degradation—critical parameters in PROTAC lead optimization.

Application
Selection Property
Validation Focus
PROTAC oral bioavailability studies
CRBN ligand core with reported oral exposure in mouse model
Oral PK and bioavailability profiling
BTK C481S mutation cell model research
Reported antiproliferative endpoint in resistant lymphoma cells
C481S mutant degradation and cell viability assays
Metabolic stability profiling for PROTAC exposure
Reported HLM stability advantage over comparators
In vitro microsome stability and in vivo exposure correlation
CRBN ligand-ternary complex optimization
Enhanced CRBN binding affinity vs. classical IMiDs
Ternary complex formation and ubiquitination efficiency

Technical Documentation Hub

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27 linked technical documents
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